molecular formula C9H8ClNO B1353850 6-chloro-2,3-dihydroquinolin-4(1H)-one CAS No. 21617-20-9

6-chloro-2,3-dihydroquinolin-4(1H)-one

Cat. No. B1353850
CAS RN: 21617-20-9
M. Wt: 181.62 g/mol
InChI Key: WOYMBVUWQFWVSA-UHFFFAOYSA-N
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Description

“6-chloro-2,3-dihydroquinolin-4(1H)-one” is a chemical compound with the CAS number 21617-20-91. However, detailed information about this compound is not readily available in the sources I have access to.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-chloro-2,3-dihydroquinolin-4(1H)-one”.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Corrosion Inhibition

6-Chloro-2,3-dihydroquinolin-4(1H)-one and its derivatives have been studied for their effectiveness as corrosion inhibitors. Research has shown that these compounds, particularly 6-chloroquinazolin-4(3H)-one and related quinazolinone compounds, exhibit corrosion inhibition properties for mild steel in acidic solutions. The mechanism involves the interaction of these molecules with the metal surface, which is explored through quantum chemical parameters and molecular dynamic simulations (Saha et al., 2016).

Antimicrobial Properties

Compounds including 6-chloro-2,3-dihydroquinolin-4(1H)-one have been identified as potential lead compounds in antimicrobial drug discovery. Their strong activity against pathogenic bacteria and yeast, with minimal inhibitory concentration values comparable to tetracycline, makes them promising candidates for further exploration in this field (Pejović et al., 2012).

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been conducted on derivatives of 6-chloro-2,3-dihydroquinolin-4(1H)-one, revealing their potential as inhibitors of DNA gyrase and lanosterol 14 α-demethylase enzymes. These studies are significant in understanding the structural requirements for antimicrobial activity and could be instrumental in drug development (Murugavel et al., 2018).

Crystal Structure Analysis

Crystallographic studies of 6-chloro-2,3-dihydroquinolin-4(1H)-one have revealed insights into its molecular inclusion and packing properties. These studies are crucial for understanding the physicochemical properties of the compound and its derivatives, which can influence its behavior in various applications, including pharmaceuticals (Luo & Sun, 2014).

Optical and Thermophysical Investigations

Research involving 6-chloro-2,3-dihydroquinolin-4(1H)-one derivatives in the development of IR-polarizing films and exploring their optical and thermophysical properties has been conducted. These studies contribute to the potential use of such compounds in laser technologies and electrical signal sensors (Shahab et al., 2016).

Synthesis and Chemical Reactivity

Various studies have focused on the synthesis and chemical reactivity of 6-chloro-2,3-dihydroquinolin-4(1H)-one and its derivatives. These include exploring different synthetic routes, reactivity with other chemical agents, and the formation of novel compounds, which are essential for pharmaceutical and chemical industries (Cardellini et al., 1994).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with “6-chloro-2,3-dihydroquinolin-4(1H)-one”.


Future Directions

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properties

IUPAC Name

6-chloro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYMBVUWQFWVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499808
Record name 6-Chloro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2,3-dihydroquinolin-4(1H)-one

CAS RN

21617-20-9
Record name 6-Chloro-2,3-dihydro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21617-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,2,3,4-tetrahydroquinolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-2,3-dihydroquinolin-4(1H)-one
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Reactant of Route 6
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Citations

For This Compound
5
Citations
FA Oyeyiola - 2015 - core.ac.uk
The known 2-aryl-6, 8-dibromo-2, 3-dihydroquinolin-4 (1H)-ones 122 were dehydrogenated using thallium (III) p-tolylsulfonate in dimethoxyethane under reflux to afford the 2-aryl-6, 8-…
Number of citations: 2 core.ac.uk
J Lange, AC Bissember, MG Banwell… - Australian Journal of …, 2011 - CSIRO Publishing
N-Arylazetidin-2-ones of the general form 1, which are readily prepared by Goldberg–Buchwald-type copper-catalyzed coupling of N-unsubstituted azetidin-2-ones with the relevant aryl …
Number of citations: 28 www.publish.csiro.au
L Zhang, J Wang, WY Li, J Xia, J Gao… - Letters in Drug Design …, 2015 - ingentaconnect.com
A series of hybrids of 3-hydroxy-indolin-2-one and 2,3-dihydroquinolin-4(1H) -one were synthesized and their anti-proliferative activities against two human cancer cell lines were …
Number of citations: 4 www.ingentaconnect.com
Y Fang, DC Rogness, RC Larock… - The Journal of organic …, 2012 - ACS Publications
N-Unsubstituted β-lactams react with a molecule of aryne by insertion into the amide bond to form a 2,3-dihydroquinolin-4-one, which subsequently reacts with another molecule of …
Number of citations: 63 pubs.acs.org
Y Fang - 2012 - search.proquest.com
The six chapters of this dissertation exemplify the application of aryne chemistry in medicinally-relevant, nitrogen-containing heterocycle synthesis. The arynes discussed in this …
Number of citations: 4 search.proquest.com

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